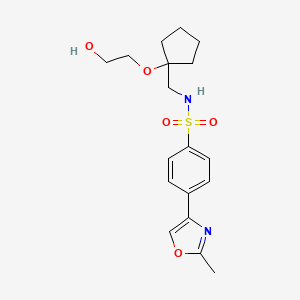

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a sulfonamide-based compound featuring a benzenesulfonamide core substituted at the 4-position with a 2-methyloxazol-4-yl group. The cyclopentylmethyl side chain modified with a 2-hydroxyethoxy moiety distinguishes it from simpler sulfonamide derivatives.

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c1-14-20-17(12-24-14)15-4-6-16(7-5-15)26(22,23)19-13-18(25-11-10-21)8-2-3-9-18/h4-7,12,19,21H,2-3,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSZDBOLNRAYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCCC3)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide typically involves multiple steps:

-

Formation of the Cyclopentyl Intermediate: : The cyclopentyl ring can be functionalized with a hydroxyethoxy group through a nucleophilic substitution reaction. This involves reacting cyclopentyl bromide with ethylene glycol in the presence of a base such as potassium carbonate.

-

Oxazole Ring Formation: : The methyloxazole ring can be synthesized via a cyclization reaction involving a suitable precursor like 2-amino-2-methylpropanol and a carboxylic acid derivative under acidic conditions.

-

Sulfonamide Formation: : The final step involves coupling the cyclopentyl intermediate with the methyloxazole derivative and a benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The hydroxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

-

Reduction: : The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

-

Substitution: : The benzenesulfonamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Potassium carbonate, triethylamine.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Amines.

Substitution Products: Various functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the sulfonamide group is particularly interesting, as sulfonamides are known for their antibacterial properties.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide exerts its effects would depend on its specific interactions with molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxazole ring may interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Chemistry

a) 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()

- Core Structure : Shares the benzenesulfonamide backbone but replaces the 2-methyloxazol-4-yl group with a 5-methyl-1,2-oxazol-3-yl moiety.

- Key Differences: The oxazole ring substitution (3-yl vs. Lacks the cyclopentylmethyl-hydroxyethoxy side chain, resulting in lower molecular weight (MW: ~407 g/mol vs. ~452 g/mol estimated for the target compound).

- Crystallography : Single-crystal X-ray data (R factor = 0.055) confirmed a planar sulfonamide group and orthogonal oxazole orientation, suggesting conformational rigidity compared to the target compound’s flexible cyclopentyl side chain .

b) Piperazine-Linked Sulfonamides ()

- Examples : Compounds 6d–6l feature piperazine or biarylpiperazine substituents instead of the cyclopentylmethyl-hydroxyethoxy group.

- Key Differences: Higher lipophilicity due to fluorophenyl or benzhydryl groups (e.g., 6i, 6j: logP > 4 vs. estimated logP ~2.5 for the target compound).

Q & A

Q. Methodology :

- X-ray Crystallography : Resolve 3D structure using SHELX (for refinement) and WinGX (for data processing). Challenges include handling twinning or disorder in the cyclopentyl group .

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., cyclopentyl methylene protons at δ 3.5–4.0 ppm). 2D NMR (COSY, NOESY) clarifies stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 423.15) .

[Basic] What biological targets are commonly associated with this sulfonamide derivative, and which assays are used to evaluate activity?

Q. Methodology :

- Targets : Carbonic anhydrases, cyclooxygenases (COX), or kinase enzymes due to sulfonamide’s zinc-binding affinity .

- Assays :

- Enzymatic inhibition assays (e.g., fluorescence-based CA inhibition).

- Cellular viability assays (MTT) for cytotoxicity screening.

- Surface plasmon resonance (SPR) for binding kinetics .

[Advanced] How can researchers address discrepancies in bioactivity data across different assay systems?

Q. Methodology :

- Controlled Solubility : Use DMSO stocks <0.1% to avoid solvent interference. Validate solubility via dynamic light scattering .

- Assay Validation : Compare orthogonal assays (e.g., enzymatic vs. cellular) to confirm target engagement.

- Data Normalization : Include positive controls (e.g., acetazolamide for CA inhibition) to calibrate activity .

[Advanced] What strategies resolve crystallographic challenges such as disorder in the cyclopentyl or oxazole moieties?

Q. Methodology :

- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to improve electron density maps .

- Refinement : Apply SHELXL restraints for bond lengths/angles in disordered regions.

- Validation : Check R-factors and ADP consistency using Coot and PLATON .

[Advanced] How to design structure-activity relationship (SAR) studies for analogs with modified oxazole or cyclopentyl groups?

Q. Methodology :

- Analog Synthesis : Replace 2-methyloxazole with 4-methylthiazole or vary cyclopentyl substituents .

- Activity Profiling : Test analogs against primary and off-target proteins to identify selectivity drivers.

- Computational Modeling : Dock analogs into target active sites (e.g., AutoDock Vina) to predict binding modes .

[Advanced] What computational approaches predict metabolic stability and toxicity profiles?

Q. Methodology :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP, CYP450 interactions, and hepatotoxicity.

- Metabolic Pathways : Simulate phase I/II metabolism (e.g., cytochrome-mediated oxidation) using Schrödinger’s BioLuminate .

[Advanced] How to reconcile conflicting data between in vitro potency and in vivo efficacy?

Q. Methodology :

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models.

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.

- Dose Optimization : Conduct PK/PD modeling to align exposure with target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.